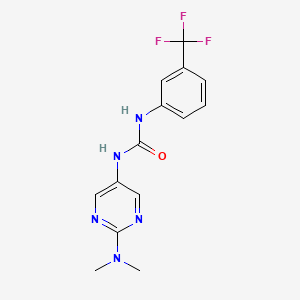

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

CAS No.: 1396812-85-3

Cat. No.: VC6335802

Molecular Formula: C14H14F3N5O

Molecular Weight: 325.295

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396812-85-3 |

|---|---|

| Molecular Formula | C14H14F3N5O |

| Molecular Weight | 325.295 |

| IUPAC Name | 1-[2-(dimethylamino)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |

| Standard InChI | InChI=1S/C14H14F3N5O/c1-22(2)12-18-7-11(8-19-12)21-13(23)20-10-5-3-4-9(6-10)14(15,16)17/h3-8H,1-2H3,(H2,20,21,23) |

| Standard InChI Key | LVTCMZIFANAXPB-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Introduction

Synthesis and Preparation

The synthesis of diaryl ureas typically involves the reaction of an isocyanate with an amine. For 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, the synthesis would likely involve the reaction of 2-(dimethylamino)pyrimidin-5-ylamine with 3-(trifluoromethyl)phenyl isocyanate under appropriate conditions.

Biological Activity

While specific biological data for 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is not available, related diaryl ureas have shown significant biological activities:

-

Anticancer Activity: Diaryl ureas have been evaluated for their antiproliferative effects against various cancer cell lines. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines .

-

Enzyme Inhibition: Thiourea derivatives have been explored as urease inhibitors, highlighting the potential of urea-based compounds in enzyme inhibition .

Research Findings and Future Directions

Given the lack of specific research findings on 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, future studies should focus on its synthesis, biological evaluation, and computational modeling to explore its potential applications. The presence of the trifluoromethyl group and the dimethylamino-substituted pyrimidine ring suggests potential for diverse biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume